Camostatmesilat

Übersicht

Beschreibung

Camostat mesylate is a synthetic serine protease inhibitor that has been widely studied for its potential therapeutic applications. It is primarily known for its use in treating chronic pancreatitis and drug-induced lung injury. Recently, it has gained attention for its potential antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 .

Wissenschaftliche Forschungsanwendungen

Camostatmesilat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien mit Serinprotease-Inhibitoren verwendet.

Biologie: this compound wird verwendet, um die Rolle von Serinproteasen in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Es wird hauptsächlich zur Behandlung von chronischer Pankreatitis und medikamenteninduzierter Lungenverletzung verwendet. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Serinproteasen, insbesondere TMPRSS2, hemmt. Diese Hemmung verhindert die Aktivierung verschiedener Proteine, die an Entzündungs- und Virusprozessen beteiligt sind. Im Zusammenhang mit COVID-19 hemmt this compound den Eintritt von SARS-CoV-2 in menschliche Lungenzellen, indem es TMPRSS2 blockiert, wodurch das Virus daran gehindert wird, an die Zellen zu binden und in diese einzudringen . Darüber hinaus reduziert this compound die Spiegel von proinflammatorischen Zytokinen wie Interleukin-1beta, Interleukin-6 und Tumornekrosefaktor-alpha .

Biochemische Analyse

Biochemical Properties

Camostat mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also attenuates airway epithelial sodium channel (ENaC) function by inhibiting channel-activating proteases (CAPs) .

Cellular Effects

Camostat mesylate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, camostat mesylate inhibits the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1) by monocytes . It also inhibits the activity of pancreatic stellate cells .

Molecular Mechanism

Camostat mesylate exerts its effects at the molecular level through several mechanisms. It forms a long-lived covalent inhibitory state with TMPRSS2, which precedes the formation of a Michaelis complex (MC) state . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of camostat mesylate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, camostat mesylate did not improve clinical outcomes in patients with COVID-19, compared to placebo .

Dosage Effects in Animal Models

The effects of camostat mesylate vary with different dosages in animal models. For instance, the model predicts that for camostat 200 mg dosed four times daily, 90% inhibition of TMPRSS2 is predicted to occur but with only about 40% viral entry inhibition .

Metabolic Pathways

Camostat mesylate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. After administration, camostat mesylate is rapidly converted to the active metabolite GBPA (4-(4-guanidinobenzoyloxy) phenylacetic acid, FOY-251) by carboxylesterase .

Vorbereitungsmethoden

Die Synthese von Camostatmesilat umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselfragmenten. Eine gängige Methode beinhaltet die Kupplung von p-Guanidinobenzoesäure mit 2-(Dimethylamino)-2-oxoethyl-2-(4-Hydroxyphenyl)acetat unter Verwendung von Trihalotria-zin als Kupplungsreagenz. Diese Methode zeichnet sich durch ihre hohe Ausbeute und niedrigen Verunreinigungsgrade aus, was sie für die industrielle Produktion geeignet macht . Eine andere Methode beinhaltet die Unterwerfung von Camostat-Hydrochlorid unter Salzaustausch unter Verwendung eines Alkalimetallsalzes von Methansulfonsäure .

Analyse Chemischer Reaktionen

Camostatmesilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für this compound aufgrund seiner stabilen Struktur weniger häufig.

Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Ester- und Amidgruppen.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Hydrolysebedingungen, und das Hauptprodukt, das aus der Hydrolyse gebildet wird, ist GBPA .

Wirkmechanismus

Camostat mesylate exerts its effects by inhibiting serine proteases, particularly TMPRSS2. This inhibition prevents the activation of various proteins involved in inflammatory and viral processes. In the context of COVID-19, camostat mesylate inhibits the entry of SARS-CoV-2 into human lung cells by blocking TMPRSS2, thereby preventing the virus from binding to and entering the cells . Additionally, camostat mesylate reduces the levels of pro-inflammatory cytokines such as interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha .

Vergleich Mit ähnlichen Verbindungen

Camostatmesilat wird oft mit anderen Serinprotease-Inhibitoren wie Nafamostatmesilat verglichen. Beide Verbindungen hemmen TMPRSS2 und wurden auf ihre antiviralen Eigenschaften gegen SARS-CoV-2 untersucht. Nafamostatmesilat hat eine höhere Bindungsaffinität und Potenz als this compound gezeigt . Andere ähnliche Verbindungen sind Gabexatmesilat und Ulinastatin, die ebenfalls Serinproteasen hemmen, aber unterschiedliche klinische Anwendungen haben .

Eigenschaften

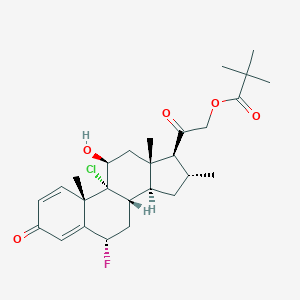

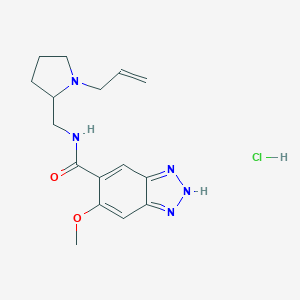

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEKIHNIDBATFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020238 | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-29-8 | |

| Record name | Camostat mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Camostat Mesylate's primary mechanism of action?

A1: Camostat Mesylate is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].

Q2: How does Camostat Mesylate inhibit TMPRSS2?

A2: Camostat Mesylate is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.

Q3: What are the downstream effects of Camostat Mesylate inhibiting TMPRSS2?

A3: By inhibiting TMPRSS2, Camostat Mesylate prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.

Q4: Does Camostat Mesylate target other proteases besides TMPRSS2?

A4: Yes, Camostat Mesylate exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.

Q5: What is the role of GBPA, a metabolite of Camostat Mesylate, in its antiviral activity?

A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of Camostat Mesylate and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved Camostat Mesylate doses, suggesting it contributes to the overall antiviral effect [, ].

Q6: What is the molecular formula and weight of Camostat Mesylate?

A6: The molecular formula of Camostat Mesylate is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.

Q7: Does Camostat Mesylate exhibit any catalytic properties itself?

A7: Camostat Mesylate is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.

Q8: Beyond antiviral applications, what other therapeutic uses are being explored for Camostat Mesylate?

A9: Due to its serine protease inhibition, Camostat Mesylate is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].

Q9: Have computational chemistry methods been used to study Camostat Mesylate?

A10: Yes, molecular docking studies have been employed to investigate the interaction of Camostat Mesylate and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.

Q10: Are there structure-activity relationship (SAR) studies for Camostat Mesylate analogs?

A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of Camostat Mesylate, like its derivative FOY-251, for improving stability or targeting specific applications [, ].

Q11: What are the typical formulation strategies for Camostat Mesylate?

A12: Camostat Mesylate is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Camostat Mesylate?

A13: Camostat Mesylate undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].

Q13: What is the in vivo efficacy of Camostat Mesylate against SARS-CoV-2?

A14: Preclinical studies using mouse models of COVID-19 demonstrate that Camostat Mesylate can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.

Q14: Are there any clinical trials investigating the use of Camostat Mesylate for treating COVID-19?

A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Camostat Mesylate in COVID-19 patients [, , , , , ].

Q15: What are the current strategies for delivering Camostat Mesylate to target tissues?

A18: Currently, oral administration is the standard route for Camostat Mesylate delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)

![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)